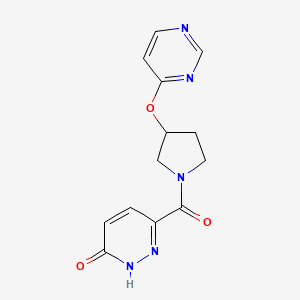
6-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one, also known as PDP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Crystal Engineering
- Chelation and Crystal Engineering : Compounds resembling 2,2′-bipyridine, including those with pyrimidinyl groups, have been designed to chelate metals like Ag(I) to create predictable structures through multiple coordinative interactions and hydrogen bonds. These structures are significant in crystal engineering for their ability to form hydrogen-bonded crystals with precise geometries (Duong et al., 2011).
Medicinal Chemistry
- Antimicrobial Activity : Pyrimidine derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating the potential of pyrimidine-based compounds in developing new antimicrobial agents (Al-Haiza et al., 2003).
- Synthesis and Bioevaluation : Novel pyrimidine derivatives have shown antimicrobial activities, indicating their potential as therapeutic agents. The synthesis of these compounds under solvent-free conditions underscores their environmental and economic benefits (Patoliya & Kharadi, 2013).
Synthetic Organic Chemistry
- Heterocyclic Synthesis : The synthesis of six-membered heterocycles with various heteroatoms, including pyrimidines and pyridazines, under solvent-free conditions highlights the versatility of pyrimidine derivatives in constructing complex molecules (Martins et al., 2009).
- Novel Synthesis Approaches : Divergent syntheses of substituted 2-aminoimidazoles from aminopyrimidines demonstrate the innovative methodologies in organic synthesis that can be applied to pyrimidine derivatives for developing new chemical entities (Ermolat’ev & Van der Eycken, 2008).
properties
IUPAC Name |
3-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c19-11-2-1-10(16-17-11)13(20)18-6-4-9(7-18)21-12-3-5-14-8-15-12/h1-3,5,8-9H,4,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILMXSWGVXDEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2995467.png)
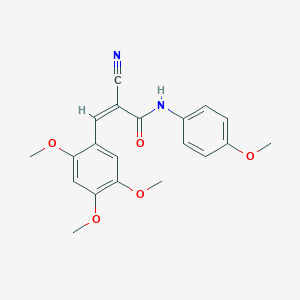
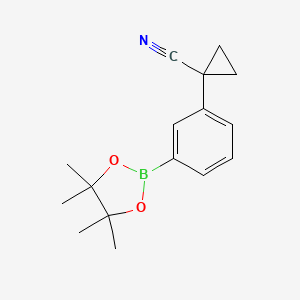
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide](/img/structure/B2995471.png)
![N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2995472.png)
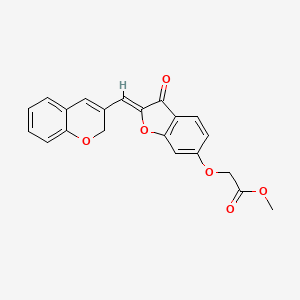

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2995478.png)
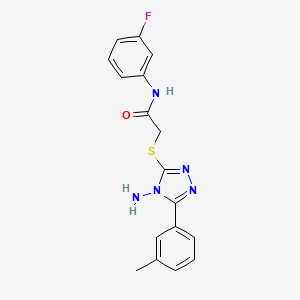
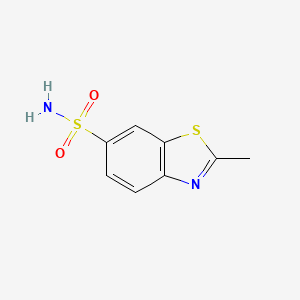
![2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2995483.png)
![methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate](/img/structure/B2995484.png)
![N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2995486.png)
![(E)-2-(4-Chlorophenyl)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]ethenesulfonamide](/img/structure/B2995487.png)